3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol
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Overview
Description
3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol is a compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol can be achieved through several methods. One common method involves the reaction of amines with thiophosgene or carbon disulfide . Another method includes the use of phenyl chlorothionoformate with primary amines . These reactions are typically carried out under mild conditions and often require the use of solvents like dimethylbenzene and catalysts such as DMAP or DABCO . Industrial production methods focus on optimizing these reactions to achieve high yields and low costs while ensuring safety and minimizing by-products .
Chemical Reactions Analysis
3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to inhibit aldehyde dehydrogenase (ALDH) makes it a promising candidate for enhancing the efficacy of chemotherapy drugs like cisplatin . Additionally, it has applications in the industry as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with molecular targets such as ALDH and ABC proteins . By inhibiting these targets, the compound can decrease the tolerance of cancer cells to chemotherapy drugs and reduce their migratory ability . This is achieved through the modulation of pathways involved in epithelial to mesenchymal transition (EMT) and the expression of proteins like E-Cadherin, ABCC1, and ALDH3A1 .
Comparison with Similar Compounds
Similar compounds to 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol include other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate . These compounds share similar biological activities but differ in their chemical structures and specific applications . For instance, allyl isothiocyanate is known for its antimicrobial properties, while benzyl isothiocyanate has shown potent anticancer activity . The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways .
Properties
CAS No. |
194154-01-3 |
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Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-10(2)4-9(13)5-11(3,6-10)7-12-8-14/h9,13H,4-7H2,1-3H3 |
InChI Key |
MODXDVACOYKJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=S)O)C |
Origin of Product |
United States |
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